molecular formula C18H14N2O3S2 B2412578 Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate CAS No. 861212-58-0

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate

Cat. No.: B2412578
CAS No.: 861212-58-0
M. Wt: 370.44
InChI Key: OPHFUSAOHYQMCU-UHFFFAOYSA-N
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Description

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate is a complex organic compound with the molecular formula C18H14N2O3S2 and a molecular weight of 370.45 g/mol . This compound features a nicotinate ester linked to a thienylcarbonyl group through a sulfanyl bridge, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate is unique due to its specific structural features, such as the nicotinate ester and thienylcarbonyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 6-[2-(thiophene-2-carbonylamino)phenyl]sulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHFUSAOHYQMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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